N-(4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide
Description
N-(4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide is a heterocyclic compound featuring a thiazole core linked to a pyrazinecarboxamide moiety via an oxoethyl bridge. The tetrahydrofuran-2-ylmethylamine substituent introduces stereochemical complexity and modulates physicochemical properties such as solubility and bioavailability.
Properties
IUPAC Name |
N-[4-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c21-13(18-7-11-2-1-5-23-11)6-10-9-24-15(19-10)20-14(22)12-8-16-3-4-17-12/h3-4,8-9,11H,1-2,5-7H2,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDSTJILIDVWLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of 433.6 g/mol. It features a thiazole ring, a pyrazine moiety, and a tetrahydrofuran group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H23N5O3S |
| Molecular Weight | 433.6 g/mol |
| CAS Number | 1105205-92-2 |
| Chemical Structure | Chemical Structure |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with thiazole and pyrazole rings have shown effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans . The disk diffusion method revealed significant inhibition zones, suggesting potent antimicrobial activity .
Antitumor Activity
In vitro studies have demonstrated that certain analogs of the compound possess antitumor properties. For example, compounds related to this structure were evaluated against human tumor cell lines such as KB and HepG2/A2. These compounds exhibited selective cytotoxicity, with some showing better activity than established chemotherapeutics like etoposide .
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has been explored through various assays. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests that this compound may have therapeutic applications in inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in pathogenic processes, such as COX enzymes in inflammation.
- Cell Cycle Interference : Some derivatives have been shown to interfere with the cell cycle of cancer cells, leading to apoptosis.
- Antimicrobial Action : The structural components may disrupt bacterial cell walls or interfere with metabolic pathways.
Case Studies
- Antimicrobial Efficacy : A study tested various thiazole-pyrazole derivatives against clinical isolates of Staphylococcus aureus and found that modifications in the side chains significantly enhanced antimicrobial activity .
- Antitumor Screening : In a series of experiments on human cancer cell lines, compounds similar to N-(4-(2-oxo...) showed IC50 values significantly lower than those of traditional chemotherapeutics, indicating promising antitumor efficacy .
- Inflammation Models : In vivo models demonstrated that related compounds reduced paw edema in rats, supporting their potential use as anti-inflammatory agents .
Scientific Research Applications
Chemical Properties and Structure
The compound features a thiazole ring and a pyrazine moiety, contributing to its diverse biological activities. The presence of the tetrahydrofuran group enhances its solubility and bioavailability, making it suitable for pharmacological applications. The molecular formula is C18H22N4O3S, with a molecular weight of approximately 382.46 g/mol.
Medicinal Chemistry Applications
Anticancer Activity : Recent studies have indicated that compounds similar to N-(4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide exhibit significant anticancer properties. For instance, derivatives containing thiazole and pyrazine rings have shown cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancers .
Antimicrobial Properties : The compound's structural components suggest potential antimicrobial activity. Thiazole derivatives are known for their antibacterial and antifungal properties, which could be leveraged in developing new antibiotics .
Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes. For example, thiazole-based compounds have been studied for their ability to inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation and cancer progression .
Biological Studies and Case Reports
Several case studies highlight the biological efficacy of compounds related to this compound:
- Antitumor Studies : In vitro studies demonstrated that similar compounds exhibit significant growth inhibition against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
- Antimicrobial Efficacy : Research has shown that thiazole-containing compounds possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antibiotics .
- Pharmacokinetic Profiling : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for these compounds, which could lead to effective therapeutic agents .
Comparison with Similar Compounds
Pyrazine-2-Carboxamide Derivatives
Compounds with pyrazinecarboxamide groups exhibit variations in substituents on the thiazole or adjacent chains, influencing their pharmacological profiles:
Key Observations :
Thiazole-Based Carboxamides with Heteroaromatic Substituents
Thiazole carboxamides with furan, thiophene, or benzothiazole groups highlight the impact of aromatic systems on physicochemical properties:
Key Observations :
Antioxidant and Antimicrobial Thiazole Derivatives
Key Observations :
- Antioxidant activity in correlates with electron-donating groups, suggesting that the tetrahydrofuran moiety in the target compound could similarly modulate redox properties.
Q & A
Q. Method :
- Synthesize analogs via parallel combinatorial chemistry.
- Assess changes in logP (HPLC logD₇.₄) and correlate with IC₅₀ shifts .
Advanced: What mechanistic approaches identify the compound’s molecular targets (e.g., enzyme inhibition vs. receptor binding)?
Methodological Answer:
- Target Identification :
- Pathway Analysis : RNA-seq profiling post-treatment to map apoptosis/autophagy pathways (e.g., Bax/Bcl-2 ratio ↑3-fold) .
Advanced: How can pharmacokinetic challenges (e.g., rapid clearance) be addressed through formulation or structural redesign?
Methodological Answer:
- Formulation : Nanoemulsion encapsulation (e.g., PLGA nanoparticles, 150 nm size) improves oral bioavailability from 12% → 48% .
- Structural Modifications :
- Introduce PEGylated side chains (t₁/₂ ↑ from 1.8 → 6.2 h) .
- Replace THF with morpholine (logD ↓0.5, renal clearance ↓30%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
